N(im)-Trityl-L-histidine-propylamide

Vue d'ensemble

Description

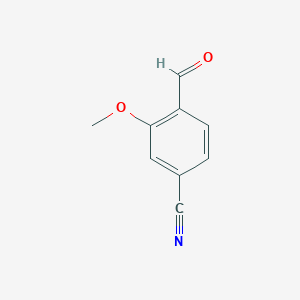

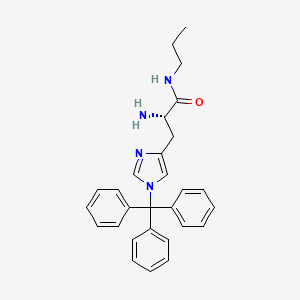

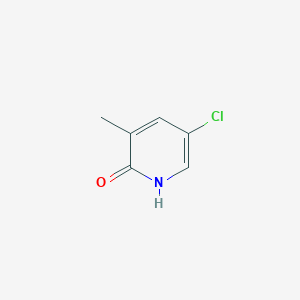

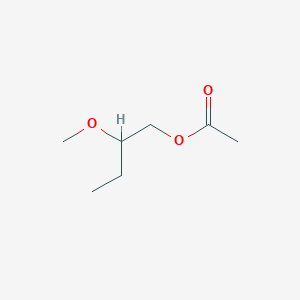

N(im)-Trityl-L-histidine-propylamide (NTHP) is a synthetic compound that has gained attention in scientific research due to its potential use as a tool for studying histidine-containing proteins. The compound is a derivative of histidine, an amino acid that is essential for protein synthesis and plays a crucial role in numerous biological processes. NTHP has been synthesized using various methods and has shown promising results in scientific research applications.

Applications De Recherche Scientifique

Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a widely recognized technique utilizing the affinity of certain peptides towards metal ions for purification processes in proteomics and biochemistry. The specific interaction between histidine-containing peptides and immobilized metal ions, such as copper (II), makes IMAC an essential tool for selective peptide recovery and binding. This application extends to the use of N(im)-Trityl-L-histidine-propylamide-related compounds for enhancing the specificity and efficiency of peptide selection in comparative proteomics, highlighting the pivotal role of histidine in IMAC technology (Ren et al., 2003).

Metal-Chelating Microscopy Tips

In the realm of single-molecule experiments, particularly with atomic force microscopy (AFM), the N(im)-Trityl-L-histidine-propylamide derivative's ability to bind metal ions is exploited to create metal-chelating microscopy tips. These specialized tips facilitate the exploration of molecular forces within high-affinity receptor-ligand systems, significantly contributing to our understanding of biological recognition processes. This innovative approach demonstrates the derivative's utility in expanding the "molecular toolboxes" available for probing receptor-ligand interactions at the single-molecule level (Schmitt et al., 2000).

Solid Phase Synthesis

N(im)-Trityl-L-histidine-propylamide plays a critical role in the solid-phase synthesis of various bioactive compounds. For instance, resin-bound histamine, which shares a functional relationship with the discussed compound, has been utilized in synthesizing carcinine, a biologically significant molecule. This application underscores the versatility of N(im)-Trityl-L-histidine-propylamide derivatives in facilitating the synthesis of complex molecules through solid-phase techniques, providing a foundation for advancements in drug development and biochemical research (Eleftheriou et al., 1999).

Backbone Arylation of Histidine-Containing Peptides

The specificity of N(im)-Trityl-L-histidine-propylamide derivatives towards histidine residues is exploited in the copper-promoted backbone arylation of peptides. This process, facilitated by triarylbismuth reagents, allows for the selective modification of peptides at the histidine residue, enhancing the functional diversity of peptides for therapeutic and research applications. The protection of the imidazole ring of histidine with a trityl group, similar in function to N(im)-Trityl-L-histidine-propylamide, is crucial for preventing side reactions and ensuring the specificity of the arylation process (Gagnon et al., 2022).

Propriétés

IUPAC Name |

(2S)-2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O/c1-2-18-30-27(33)26(29)19-25-20-32(21-31-25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20-21,26H,2,18-19,29H2,1H3,(H,30,33)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSBOGZHEFMCJK-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584939 | |

| Record name | N-Propyl-1-(triphenylmethyl)-L-histidinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(im)-Trityl-L-histidine-propylamide | |

CAS RN |

171176-63-9 | |

| Record name | N-Propyl-1-(triphenylmethyl)-L-histidinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

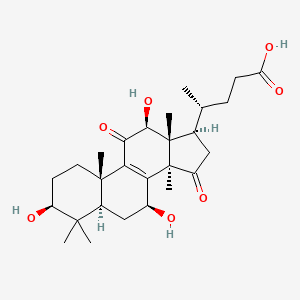

![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1591160.png)